5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole
Description
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole is a pyrazole derivative characterized by a dimethoxymethyl group at the 5-position and an ethyl group at the 1-position of the pyrazole ring. The dimethoxymethyl group (CH(OCH₃)₂) introduces steric bulk and electron-donating properties, while the ethyl group enhances lipophilicity and stability. Its synthesis likely involves acetalization or protection strategies, similar to methods used for other dimethoxymethyl-containing compounds .
Properties
IUPAC Name |
5-(dimethoxymethyl)-1-ethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4-10-7(5-6-9-10)8(11-2)12-3/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBFDTWTYWGCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652070 | |
| Record name | 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170194-07-6 | |
| Record name | 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent such as methanol or ethanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base or under neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant analgesic and anti-inflammatory effects. A study highlighted the antinociceptive properties of various pyrazole analogs, suggesting that modifications at specific positions on the pyrazole ring can enhance efficacy against pain through mechanisms involving opioid receptor activation and inhibition of acid-sensing ion channels .
Table 1: Summary of Analgesic Activity of Pyrazole Derivatives
| Compound | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| Compound 21 | 57 | Opioid receptor activation |
| Compound 22 | 24 | ASIC-1α channel inhibition |
Antimicrobial Activity
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole has been evaluated for its antimicrobial properties. Recent studies utilizing multicomponent reactions (MCRs) to synthesize pyrazole derivatives have shown promising antibacterial activities against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound 12d | Staphylococcus aureus | 27 |
| Compound 12f | Escherichia coli | 31 |
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been explored, with findings indicating that certain modifications can enhance their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases .
Synthesis of Bioactive Molecules
The synthesis of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole can be achieved through various synthetic pathways, including MCRs, which are favored for their efficiency and ability to produce complex structures from simple starting materials .
Table 3: Synthetic Methods for Pyrazole Derivatives
| Method | Yield (%) | Advantages |
|---|---|---|
| Multicomponent Reactions | 72−97% | High efficiency, broad substrate scope |
| Traditional methods | Varies | Established protocols |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, in an animal model of inflammation. The results demonstrated a significant reduction in edema with a low ulcerogenic index compared to traditional NSAIDs like indomethacin .
Case Study 2: Antimicrobial Efficacy
In another investigation, synthesized pyrazole derivatives were tested against multiple bacterial strains. The results indicated that compounds derived from MCRs exhibited superior antibacterial activity compared to established antibiotics .
Mechanism of Action
The mechanism by which 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole with analogous compounds:
Key Observations:
- Ethyl vs. Methoxyethyl: The 1-ethyl group in the target compound offers simpler lipophilicity, whereas 1-(1-methoxyethyl)-1H-pyrazole introduces an oxygen atom, enabling hydrogen bonding and increased polarity. Aromatic vs.
Biological Activity
5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will provide a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural characteristics of pyrazoles contribute significantly to their pharmacological profiles. The presence of various substituents on the pyrazole ring can enhance or modify their activity against specific biological targets.
Cytotoxic Activity
Recent studies have demonstrated that 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study comparing the cytotoxicity of several pyrazole derivatives, 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole showed an IC50 value comparable to established chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole | MCF7 (Breast) | 39.70 |
| Other Pyrazole Derivatives | Various | Varies |
The mechanism behind its cytotoxicity may involve the induction of apoptosis through caspase activation pathways, as evidenced by the modulation of caspase-3 and caspase-7 activities in treated cells .
Anti-inflammatory Effects
In addition to its cytotoxic properties, 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole has been shown to possess anti-inflammatory activity. Studies indicate that it can effectively reduce edema and inhibit pro-inflammatory cytokines in vivo.
Key Findings:
- The compound demonstrated significant inhibition of carrageenan-induced paw edema in animal models.
- It also reduced levels of inflammatory markers such as TNF-alpha and IL-6 in treated subjects.
Antimicrobial Activity
The antimicrobial potential of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole has also been explored. Preliminary results suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Cytotoxicity Study : A comparative analysis between 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole and Cisplatin revealed that while Cisplatin is a well-known chemotherapeutic agent, the pyrazole derivative exhibited lower toxicity towards normal cells, suggesting a favorable safety profile .
- Anti-inflammatory Study : In a model assessing inflammation induced by acetic acid, 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .
- Antimicrobial Study : A series of experiments demonstrated the compound's effectiveness against multi-drug resistant strains, reinforcing its potential as an alternative therapeutic option in infectious diseases .
Q & A
Q. What are the established synthetic methodologies for 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole, and how can reaction parameters be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of β-keto esters or related carbonyl derivatives with substituted hydrazines. For example, ethyl acetoacetate derivatives can react with hydrazine hydrate under acidic or basic conditions to form the pyrazole core. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency.
- Catalysts : Acidic (e.g., glacial acetic acid) or basic conditions (e.g., NaOEt) influence regioselectivity.
- Temperature : Reflux conditions (~80–100°C) are common for cyclization .
Example : In related pyrazole syntheses, ethyl acetoacetate and phenylhydrazine yielded 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid via cyclocondensation .
Q. How is 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole structurally characterized?
Methodological Answer:
- Spectroscopy :
- 1H/13C NMR : Assign methoxymethyl (δ ~3.3–3.5 ppm for OCH3), ethyl (δ ~1.2–1.4 ppm for CH3), and pyrazole ring protons (δ ~6.0–7.5 ppm).
- IR : Confirm C-O (1100–1250 cm⁻¹) and C=N (1500–1600 cm⁻¹) stretches.
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves bond lengths, angles, and packing patterns. For example, SHELXL refined pyrazole derivatives with R-factors < 0.05 .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during derivative synthesis?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra (e.g., diastereomeric byproducts).
- Computational Validation : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data. Studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid used B3LYP/6-31G(d) to validate spectral assignments .
- HPLC-MS : Identifies impurities or side products (e.g., oxidation of the methoxymethyl group) .
Q. What strategies enable functionalization of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole for bioactive applications?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens or nitro groups at the pyrazole C4 position using HNO3/H2SO4 or Cl2/FeCl3.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the ethyl or methoxymethyl groups.
- Biological Screening : Dihydropyrazole derivatives (e.g., 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole) showed CB1 antagonism and antimicrobial activity, guiding target modifications .
Q. How does computational modeling predict the reactivity of 5-(Dimethoxymethyl)-1-ethyl-1H-pyrazole in varying environments?
Methodological Answer:
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methoxymethyl group exhibits electron-donating effects, stabilizing positive charges.
- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to study aggregation or degradation pathways. Studies on pyrazole carbaldehyde derivatives used MD to analyze stability .
Q. What experimental approaches resolve crystallographic ambiguities in polymorphic forms?
Methodological Answer:
- Powder XRD : Differentiates polymorphs by comparing experimental patterns with simulated data from single-crystal structures.
- Thermal Analysis (DSC/TGA) : Identifies phase transitions or solvent loss in crystals.
- High-Pressure Crystallography : SHELX refinements under varying pressures (e.g., 0–5 GPa) reveal structural flexibility .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Optimization :
- Stepwise Addition : Controlled introduction of reagents (e.g., hydrazine) minimizes exothermic side reactions.
- Catalytic Systems : Use Pd/C or CuI to suppress dimerization or over-oxidation.
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation .
Q. What are the challenges in correlating theoretical and experimental data for this compound?
Methodological Answer:
- Basis Set Limitations : Larger basis sets (e.g., 6-311++G(d,p)) improve accuracy but increase computational cost.
- Solvent Effects : Polarizable Continuum Models (PCM) adjust for solvent polarity discrepancies.
- Dynamic Effects : Rotational barriers in the ethyl group may require ab initio MD for accurate predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
